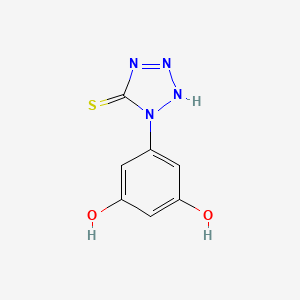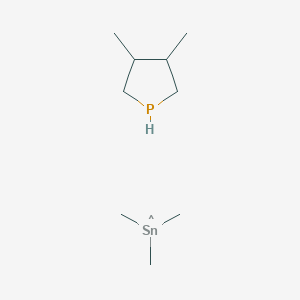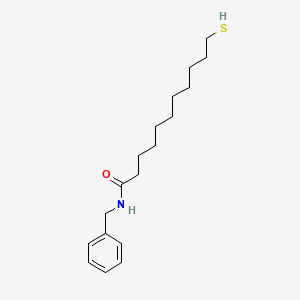
N-Benzyl-11-sulfanylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- React N-Benzyl-11-bromoundecanamide with thiourea.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods
Industrial production of N-Benzyl-11-sulfanylundecanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
-
Step 1: Formation of 11-bromoundecanoic acid
- React undecanoic acid with bromine in the presence of phosphorus tribromide.
- Reaction conditions: Reflux in dichloromethane.
-
Step 2: Formation of N-Benzyl-11-bromoundecanamide
- React benzylamine with 11-bromoundecanoic acid.
- Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The amide group can be reduced to an amine.
- Common reagents: Lithium aluminum hydride.
- Conditions: Anhydrous conditions, typically in ether.
-
Substitution: : The benzyl group can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydride, alkyl halides.
- Conditions: Anhydrous conditions, typically in tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzylacrylamide
- N-Butyl-Benzenesulfonamide
- Sulfamethazine
- Sulfadiazine
Uniqueness
N-Benzyl-11-sulfanylundecanamide is unique due to its combination of a benzyl group and a sulfanylundecanamide backbone. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, and potential biological activities that are not observed in similar compounds.
Propriétés
Numéro CAS |
138153-91-0 |
|---|---|
Formule moléculaire |
C18H29NOS |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
N-benzyl-11-sulfanylundecanamide |
InChI |
InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20) |
Clé InChI |
KQLSJYAZJJFPNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
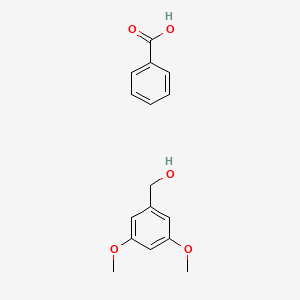
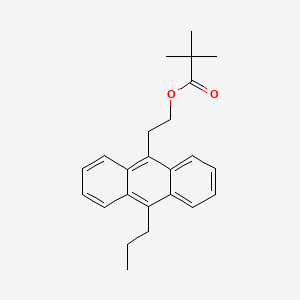



![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
